molecular formula C13H21NO4S2 B604962 (2-pyridyldithio)-PEG4-alcohol CAS No. 851961-99-4

(2-pyridyldithio)-PEG4-alcohol

Cat. No. B604962
M. Wt: 319.43
InChI Key: NVGYTXVKRZYCDH-UHFFFAOYSA-N
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Description

“(2-pyridyldithio)-PEG4-alcohol” is a PEG linker which contains a pyridyl disulfide moiety and an alcohol group . The pyridyl disulfide group can react with thiol groups of proteins over a wide range of pH level .


Synthesis Analysis

“(2-pyridyldithio)-PEG4-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydroxyl group allows for further derivatization of the compound .


Molecular Structure Analysis

The molecular formula of “(2-pyridyldithio)-PEG4-alcohol” is C13H21NO4S2 . The molecular weight is 319.44 .


Chemical Reactions Analysis

The pyridyl disulfide group in “(2-pyridyldithio)-PEG4-alcohol” can react with thiol groups of proteins over a wide range of pH level .


Physical And Chemical Properties Analysis

“(2-pyridyldithio)-PEG4-alcohol” appears as a liquid that is colorless to light yellow . It is soluble in DMSO, DCM, and DMF . It should be stored at 4°C under nitrogen .

Scientific Research Applications

Synthesis and Modification

  • A study by Ishii et al. (2005) details the synthesis of a poly(ethylene glycol) (PEG) derivative possessing a 2-pyridyldithio end group and a carboxyl group, highlighting its potential for further chemical modifications (Ishii, Yamada, Hirase, & Nagasaki, 2005).

Bioconjugation and Drug Delivery

  • Akiyama et al. (2004) synthesized a heterotelechelic PEG derivative with benzaldehyde and 2-pyridyldithio end groups, indicating its potential for bioconjugation and drug delivery applications (Akiyama, Nagasaki, & Kataoka, 2004).
  • Haselgrübler et al. (1995) developed a heterobifunctional crosslinker from a PEG derivative with 2-(pyridyldithio)propionyl groups, useful in linking proteins and forming immunoliposomes (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).

Polymer Modification and Catalysis

  • Liu et al. (2005) demonstrated the use of a PEG mixture in catalyzing the Suzuki reaction of aryl iodides and bromides in water, showing its potential in green chemistry (Liu, Zhang, & Wang, 2005).
  • Reetz and Wiesenhöfer (2004) explored the use of PEG in a biphasic solvent system for lipase-catalyzed acylation of alcohols (Reetz & Wiesenhöfer, 2004).

Photocatalysis and Hydrogen Evolution

  • Sun et al. (2008) investigated PEG-modified TiO2 photocatalysts for enhanced hydrogen evolution from an aqueous ethanol solution, demonstrating its application in renewable energy (Sun, Zhang, Liu, Wang, & Mao, 2008).

Biomedical Engineering and Biosensing

properties

IUPAC Name

2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGYTXVKRZYCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-pyridyldithio)-PEG4-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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